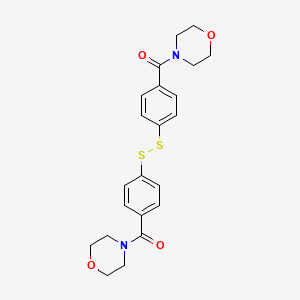
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying disulfide bond formation and reduction in biological systems.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) involves its ability to undergo redox reactions due to the presence of disulfide bonds. These bonds can be cleaved and reformed, making the compound useful in studying redox biology and chemistry. The molecular targets and pathways involved are primarily related to its redox activity and interaction with thiol-containing molecules.
Comparación Con Compuestos Similares
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) can be compared with other disulfide-containing compounds such as:
Cystine: A naturally occurring disulfide-containing amino acid.
Disulfiram: A drug used to treat chronic alcoholism, containing disulfide bonds.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds.
Propiedades
Fórmula molecular |
C22H24N2O4S2 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[4-[[4-(morpholine-4-carbonyl)phenyl]disulfanyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2O4S2/c25-21(23-9-13-27-14-10-23)17-1-5-19(6-2-17)29-30-20-7-3-18(4-8-20)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2 |
Clave InChI |
FBDDDRXEAIMJME-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


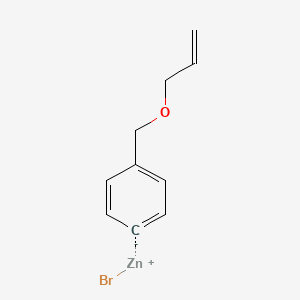
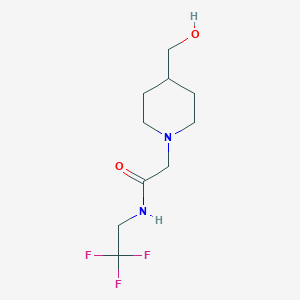
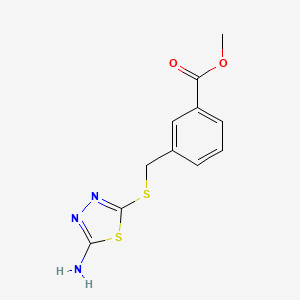
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
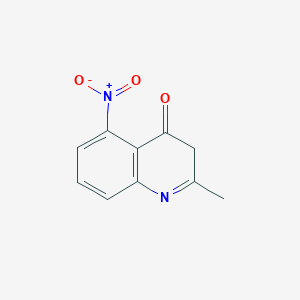
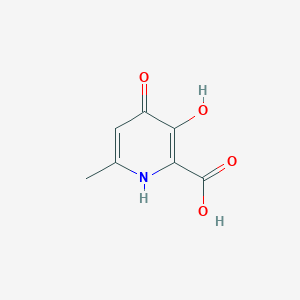
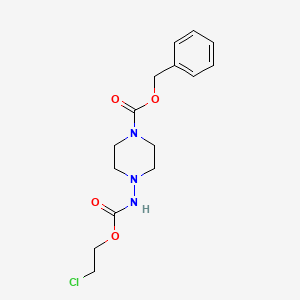


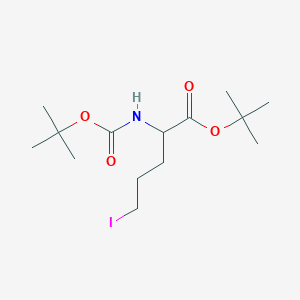
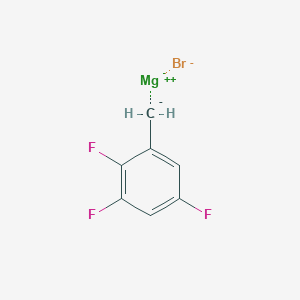
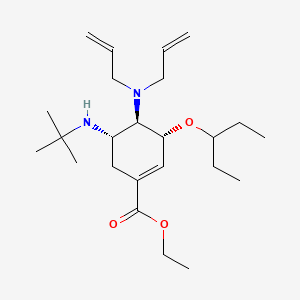
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

